molecular formula C6H9BrN2 B2525896 2-BROMO-1-PROPYL-1H-IMIDAZOLE CAS No. 1267265-53-1

2-BROMO-1-PROPYL-1H-IMIDAZOLE

Cat. No.: B2525896
CAS No.: 1267265-53-1
M. Wt: 189.056
InChI Key: SEERFMXDSMKPHC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-propyl-1H-imidazole typically involves the bromination of 1-propyl-1H-imidazole. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-propyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include 2-azido-1-propyl-1H-imidazole, 2-thiocyanato-1-propyl-1H-imidazole, and 2-methoxy-1-propyl-1H-imidazole.

    Oxidation: The major product is this compound N-oxide.

    Reduction: The major product is 1-propyl-1H-imidazole.

Scientific Research Applications

2-Bromo-1-propyl-1H-imidazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex imidazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-1-propyl-1H-imidazole involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which influences the compound’s binding affinity to enzymes or receptors. The imidazole ring can also coordinate with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-methyl-1H-imidazole
  • 2-Bromo-1-ethyl-1H-imidazole
  • 2-Bromo-1-butyl-1H-imidazole

Uniqueness

2-Bromo-1-propyl-1H-imidazole is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and biological activity. Compared to its methyl and ethyl counterparts, the propyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

2-bromo-1-propylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-2-4-9-5-3-8-6(9)7/h3,5H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEERFMXDSMKPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CN=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1267265-53-1
Record name 2-bromo-1-propyl-1H-imidazole
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